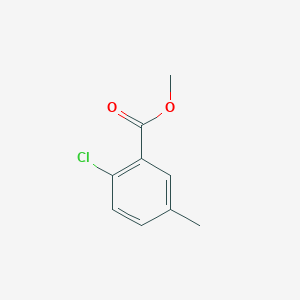

Methyl 2-chloro-5-methylbenzoate

描述

Contextualization of Benzoate (B1203000) Esters as Versatile Scaffolds in Organic Chemistry

Benzoate esters, derivatives of benzoic acid, are fundamental building blocks in organic chemistry. chemicalbook.com Their utility stems from the reactivity of both the aromatic ring and the ester functional group, allowing for a wide array of chemical transformations. These compounds serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.com The ester group can undergo reactions such as hydrolysis and reduction, while the aromatic ring is susceptible to electrophilic substitution, making benzoate esters a versatile scaffold for constructing diverse molecular architectures. numberanalytics.com Recent research has even explored their potential in forming 3D scaffolds for drug discovery and as new species for creating chiral nano-assemblies. rsc.orgresearchgate.net

Significance of Halogenated and Alkyl-Substituted Aromatic Esters in Contemporary Chemical Synthesis and Materials Science

The introduction of halogen atoms and alkyl groups onto aromatic esters significantly modifies their physical and chemical properties, enhancing their utility in specialized applications. Halogenation is a foundational process in organic synthesis, and the resulting halogenated compounds are integral to many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The presence of a halogen can alter a molecule's reactivity, making it a valuable tool for building complex structures. numberanalytics.com

Halogenated organic compounds are prevalent in many natural products and are key components in medicinal chemistry. nih.govresearchgate.net For instance, the addition of chlorine or bromine atoms can increase a compound's therapeutic activity. mt.com Furthermore, halogenated aromatic esters serve as important intermediates. For example, Methyl 2,5-dichlorobenzoate (B1240473) is widely used in the synthesis of various heterocyclic compounds. researchgate.net In materials science, halogenated esters are used in the production of high-performance polymers.

Specific Research Focus on Methyl 2-chloro-5-methylbenzoate: An Overview of its Academic Relevance

This compound is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a chlorine atom and a methyl group on the benzene (B151609) ring, provides specific reactivity and makes it a useful building block for more complex molecules.

The synthesis of this compound and its precursors, such as 2-amino-3-methyl-5-chlorobenzoic acid, is of academic and industrial interest. google.com For example, related structures like 2-amino-3-methyl-5-chlorobenzoic acid are key intermediates for new types of insecticides. google.com The study of compounds like this compound contributes to the development of new synthetic methodologies and the production of novel functional materials and biologically active compounds.

Fundamental Principles Governing Reactivity and Selectivity in Substituted Benzoate Systems

The reactivity of substituted benzoate esters is governed by the electronic effects of the substituents on the aromatic ring and the inherent reactivity of the ester group. The benzene ring's reactivity towards electrophilic substitution is influenced by whether the substituents are electron-donating or electron-withdrawing. msu.edu

Electron-withdrawing groups , like the ester group itself (-COOR), deactivate the ring, making electrophilic substitution slower than in benzene. stackexchange.com These groups typically direct incoming electrophiles to the meta position. msu.edu

Electron-donating groups , such as an alkyl group (-CH₃), activate the ring, making the reaction faster and directing incoming electrophiles to the ortho and para positions. msu.edu

Halogens , like chlorine, are a special case. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. msu.edu

In this compound, the interplay of the deactivating chloro and ester groups and the activating methyl group determines the ultimate reactivity and regioselectivity of further substitutions.

The ester carbonyl group is susceptible to nucleophilic attack. The rate of reactions like hydrolysis (saponification) is sensitive to the electronic nature of the substituents on the ring. chegg.com Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. stackexchange.comchegg.com Conversely, electron-donating groups decrease the rate of hydrolysis. chegg.com

Aims and Scope of Comprehensive Research on this compound

Comprehensive research on this compound aims to fully characterize its chemical and physical properties, optimize its synthesis, and explore its potential as a precursor in various synthetic applications. Key research objectives include:

Developing Efficient Synthetic Routes: Investigating novel and improved methods for the synthesis of this compound and its precursors to achieve higher yields and purity, often for use in creating valuable products like new pesticides. google.com

Investigating Reactivity: Systematically studying the reactivity of the compound in various chemical transformations, including nucleophilic substitution at the ester, electrophilic aromatic substitution, and cross-coupling reactions, to understand how the substituent pattern influences reaction outcomes.

Exploring Applications: Utilizing this compound as a key building block for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. This includes leveraging its specific substitution pattern to create complex target molecules.

Structural and Mechanistic Studies: Performing detailed structural analysis and mechanistic studies to understand the interplay of electronic and steric effects of the substituents, which govern the compound's reactivity and the properties of its derivatives. researchgate.net

By achieving these aims, research on this compound can contribute to the broader field of organic chemistry by providing new tools and building blocks for the synthesis of functional molecules.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-3-methyl-5-chlorobenzoic acid |

| Methyl 2,5-dichlorobenzoate |

| Benzene |

| Toluene (B28343) |

| Tert-butylbenzene |

| Chlorobenzene |

| Ethyl benzoate |

| Ortho-nitrotoluene |

| Para-nitrotoluene |

| Meta-nitrotoluene |

| Ortho-chlorotoluene |

| Para-chlorotoluene |

| Meta-chlorotoluene |

| Methyl 3-nitrobenzoate |

| Methanol (B129727) |

| Sodium benzoate |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULLCMISBPNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 2 Chloro 5 Methylbenzoate and Its Analogues

Direct Esterification Approaches for Carboxylic Acid Precursors

The final step in many synthetic routes to methyl 2-chloro-5-methylbenzoate is the esterification of the corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. evitachem.com This transformation can be achieved through several methods, primarily categorized as Fischer esterification and the use of activated carboxylic acid derivatives.

Fischer Esterification Variants and Catalytic Considerations

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this typically involves reacting 2-chloro-5-methylbenzoic acid with methanol (B129727) under reflux, catalyzed by a strong acid like sulfuric acid. evitachem.com This method has been reported to achieve yields between 70-85%. evitachem.com

The choice of catalyst is crucial for optimizing the reaction. While mineral acids like sulfuric acid are effective, they can present challenges in terms of separation and environmental impact. ijstr.orgdergipark.org.tr Consequently, research has focused on developing heterogeneous solid acid catalysts that are more easily recovered and reused. ijstr.org

One such catalyst is phosphoric acid-modified Montmorillonite K-10 clay (PMK), which has demonstrated high efficiency in the esterification of various substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, under solvent-free conditions. ijstr.org Another promising approach involves the use of zirconium-based solid acid catalysts, such as those supported on titanium. mdpi.com These catalysts have shown excellent activity for the esterification of benzoic acid derivatives with methanol. mdpi.com Iron oxide nanoparticles supported on materials like SBA-15 have also been employed as efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids. nih.gov

The reaction conditions for Fischer esterification can be optimized to maximize yield. For instance, using an equimolar amount of the carboxylic acid and alcohol with 10 wt% of PMK catalyst at reflux for 5 hours under solvent-free conditions has been identified as an optimal setup. ijstr.org Similarly, a protocol using 0.1 mol% of supported iron oxide nanoparticles under methanol reflux for 6 hours has proven to be highly efficient. nih.gov

Esterification with Activated Carboxylic Acid Derivatives

An alternative to direct acid-catalyzed esterification involves the activation of the carboxylic acid group to enhance its reactivity towards the alcohol. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride. evitachem.com The resulting acyl chloride is then reacted with methanol in a process known as alcoholysis to yield the desired ester. This approach can be particularly useful for substrates that are sensitive to the strongly acidic conditions of Fischer esterification.

Strategic Halogenation and Methylation of Aromatic Ring Systems

The synthesis of the precursor, 2-chloro-5-methylbenzoic acid, requires the regioselective introduction of both a chlorine atom and a methyl group onto the aromatic ring. The order and method of these introductions are critical for achieving the desired substitution pattern.

Regioselective Chlorination Methodologies

The chlorination of an aromatic ring is a key step in the synthesis of this compound. The starting material for this step can vary, influencing the regioselectivity of the chlorination.

If starting with m-toluic acid (3-methylbenzoic acid), the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups must be considered. Direct chlorination of m-toluic acid would be expected to yield a mixture of isomers, with the desired 2-chloro-5-methylbenzoic acid being one of the products.

A more controlled approach involves the chlorination of a precursor where the desired regiochemistry is more readily achieved. For instance, the chlorination of p-toluic acid (4-methylbenzoic acid) primarily yields 3-chloro-4-methylbenzoic acid. stackexchange.com To obtain the 2-chloro-5-methyl substitution pattern, one might start with a different precursor or utilize more specialized chlorinating agents and conditions.

The chlorination of m-cresol (B1676322) (3-methylphenol) is known to be difficult as it predominantly yields the para-product, 4-chloro-3-methylphenol. wikipedia.org A historical method to achieve 2-chloro substitution on a cresol (B1669610) ring involves a multi-step process starting with a para-selective nitration, followed by conversion to a diazonium compound and a Sandmeyer reaction to introduce the chlorine atom. wikipedia.org

Modern methods for regioselective chlorination often employ specific reagents and catalysts. For example, copper(II) chloride has been used for the para-selective chlorination of unprotected anilines. beilstein-journals.org While not directly applicable to benzoic acids, this highlights the potential for metal-mediated reactions to control regioselectivity. Other chlorinating agents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine have also been developed for the regioselective halogenation of complex heteroaromatic compounds. tcichemicals.com

Introduction of Methyl Substituents via Electrophilic or Nucleophilic Pathways

The introduction of a methyl group onto the aromatic ring can be accomplished through various synthetic strategies. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. For example, reacting benzene (B151609) with methyl chloride in the presence of anhydrous aluminum chloride yields toluene (B28343). quora.com However, this method can be prone to polysubstitution and rearrangement.

Alternatively, a methyl group can be introduced through a multi-step sequence. For instance, a nitro group can be introduced via nitration, reduced to an amino group, which is then diazotized and subsequently removed via reduction with hypophosphorous acid, leaving a methyl group in its place if the starting material was appropriately substituted. quora.com

In the context of synthesizing 2-chloro-5-methylbenzoic acid, it is often more practical to start with a commercially available methylated precursor, such as m-toluic acid or m-cresol, and then perform the necessary functional group manipulations and halogenation steps.

Multi-Step Synthesis from Commercially Available Aromatic Precursors

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available and inexpensive aromatic compounds.

One potential route begins with m-toluic acid (3-methylbenzoic acid). wikipedia.org The synthesis would proceed as follows:

Nitration: Nitration of m-toluic acid would introduce a nitro group onto the ring. The directing effects of the methyl and carboxyl groups would need to be carefully considered to achieve the desired isomer.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: A Sandmeyer reaction, involving diazotization of the amino group followed by treatment with a copper(I) chloride solution, would introduce the chlorine atom at the desired position.

Esterification: Finally, the resulting 2-chloro-5-methylbenzoic acid would be esterified with methanol to yield the final product. evitachem.com

A similar strategy can be envisioned starting from m-cresol (3-methylphenol). wikipedia.org

Nitration: Regioselective nitration of m-cresol.

Reduction: Reduction of the nitro group to an amine.

Sandmeyer Reaction: Conversion of the amino group to a chloro group.

Oxidation: Oxidation of the methyl group to a carboxylic acid. This step would need to be carefully controlled to avoid over-oxidation.

Esterification: Esterification of the resulting carboxylic acid.

Another plausible route involves starting with 2-amino-3-methylbenzoic acid . google.com

Chlorination: Direct chlorination of 2-amino-3-methylbenzoic acid. A patent describes a method using dichlorohydantoin and benzoyl peroxide to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Sandmeyer Reaction: The amino group can then be removed or converted to another functional group if necessary, although in this specific example, the amino group is retained in the final product. For the synthesis of this compound, the amino group would need to be removed, for example, via diazotization followed by reduction.

Esterification: Esterification of the carboxylic acid.

The selection of the optimal synthetic route depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability of the reactions.

Interactive Data Tables

Table 1: Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

| 2-chloro-5-methylbenzoic acid | Methanol | Sulfuric Acid | Reflux, 4-8 h | 70-85 | evitachem.com |

| Benzoic Acid | Methanol | PMK (10 wt%) | Reflux, 5 h, solvent-free | High | ijstr.org |

| Benzoic Acid | Methanol | Zirconium/Titanium Solid Acid | - | High | mdpi.com |

| Benzoic Acid | Methanol | FeNP@SBA-15 (0.1 mol%) | Reflux, 6 h, solvent-free | 99 | nih.gov |

| 5-chloro-2-hydroxybenzoic acid | Methanol | Sulfuric Acid | Reflux, 46 h | 94.8 | prepchem.com |

Table 2: Regioselective Chlorination Reactions

| Substrate | Chlorinating Agent | Catalyst | Conditions | Major Product | Yield (%) | Reference |

| p-Toluic acid chloride | Cl₂ | FeCl₃ | 50-55 °C, 22 h | 3-chloro-4-methyl benzoic acid chloride | 84.9 | stackexchange.com |

| 2-Methylaniline | CuCl₂ | - | 60 °C, 3 h, aq. HCl, O₂, HCl(g) | 4-chloro-2-methylaniline | Good | beilstein-journals.org |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | 100 °C, 1 h, DMF | 2-amino-3-methyl-5-chlorobenzoic acid | 87.0 | google.com |

Functional Group Interconversions and Protection-Deprotection Strategies

Functional group interconversions (FGIs) are fundamental to the synthesis of complex organic molecules like this compound. fiveable.me These transformations involve converting one functional group into another to facilitate subsequent reaction steps or to achieve the desired final structure. fiveable.mesolubilityofthings.com

A common synthetic approach begins with a substituted toluene derivative, which then undergoes a series of reactions, including chlorination and esterification, to yield the final product. evitachem.com The strategic use of protecting groups is often necessary to prevent unwanted side reactions with sensitive functional groups during the synthesis. organic-chemistry.org For instance, a carboxylic acid group might be temporarily converted to an ester to prevent it from interfering with a reaction targeting another part of the molecule. fiveable.me

Key Functional Group Interconversions:

Esterification: The conversion of a carboxylic acid to an ester is a pivotal step. The Fischer esterification, which involves reacting the corresponding carboxylic acid (2-chloro-5-methylbenzoic acid) with methanol in the presence of an acid catalyst like sulfuric acid, is a widely used method. evitachem.comprepchem.com

Chlorination: The introduction of a chlorine atom onto the aromatic ring is a critical FGI. This can be achieved through various chlorinating agents. evitachem.com

Conversion of Alcohols to Halides: In some synthetic routes, an alcohol functional group may need to be converted to a halide, which is a better leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Protection-Deprotection Strategies:

The selective protection and deprotection of functional groups are essential for directing the reaction to the desired outcome. organic-chemistry.org In the context of synthesizing substituted benzoates, protecting groups for alcohols and carboxylic acids are particularly relevant.

Alcohol Protection: Benzyl (B1604629) groups are commonly used to protect alcohols due to their stability under various reaction conditions. nih.gov They can be later removed through hydrogenolysis. nih.gov

Carboxylic Acid Protection: Ester groups, such as methyl or tert-butyl esters, can serve as protecting groups for carboxylic acids. fiveable.me These can be removed by hydrolysis under acidic or basic conditions. nih.gov The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal. fiveable.me

The following table summarizes common protecting groups used in organic synthesis that could be relevant to the synthesis of this compound and its analogues:

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions |

| Alcohol | Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | TBAF |

| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst | NaOH, H₂O |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, DCC | H₂, Pd/C |

| Amine | tert-Butoxycarbonyl (Boc) | Boc₂O | Trifluoroacetic acid (TFA) |

Sequential Aromatic Substitution Reactions

The synthesis of this compound inherently relies on electrophilic aromatic substitution reactions to introduce the chloro and methyl groups at specific positions on the benzene ring. The order of these substitution reactions is critical to achieving the desired 2-chloro-5-methyl substitution pattern due to the directing effects of the substituents.

For instance, starting with toluene, the methyl group is an ortho-, para-director. Chlorination of toluene would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. Subsequent esterification of the corresponding benzoic acid would lead to the desired product's isomer. Therefore, a more strategic sequence is often employed.

A plausible synthetic route could involve:

Nitration of Toluene: Toluene can be nitrated to form a mixture of ortho- and para-nitrotoluene.

Separation of Isomers: The isomers are separated to isolate the desired para-nitrotoluene.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming para-toluidine.

Sandmeyer Reaction: The amino group can be converted to a chloro group via a Sandmeyer reaction.

Oxidation of the Methyl Group: The methyl group is oxidized to a carboxylic acid.

Esterification: The carboxylic acid is esterified to form the final product.

Alternatively, starting from a different commercially available material, such as methyl benzoate (B1203000), electrophilic aromatic substitution can be used to introduce the chloro and methyl groups. youtube.com The ester group is a meta-director, which would influence the position of the incoming electrophiles.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. rsc.org Traditional organic solvents are often flammable, toxic, and contribute to environmental pollution. rsc.org

Solvent-Free Synthesis:

Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify product purification. nih.gov Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for various organic transformations, including the synthesis of heterocyclic compounds. tsijournals.com Research into lipase-catalyzed transesterification for the synthesis of propyl benzoate has demonstrated the feasibility of solvent-free conditions. nih.gov

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. researchgate.net Water, supercritical fluids (like supercritical CO₂), and ionic liquids are being explored as greener solvents for various reactions, including esterification and chlorination. rsc.orgrsc.org Supercritical CO₂ is particularly attractive due to its non-toxic, non-flammable nature and its ability to be easily removed from the reaction mixture. rsc.org

The following table provides a comparison of conventional and green solvents for key reaction types in the synthesis of this compound.

| Reaction Type | Conventional Solvents | Green Solvent Alternatives |

| Esterification | Toluene, Dichloromethane (B109758) | Supercritical CO₂, Ionic Liquids, Water (for specific reactions) |

| Chlorination | Chlorinated Solvents (e.g., CCl₄) | Supercritical CO₂, Fluorous Solvents |

| Nitration | Sulfuric Acid | Ionic Liquids |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysts play a crucial role in improving the efficiency and selectivity of chemical reactions, which are core tenets of green chemistry.

Heterogeneous Catalysts:

The development of solid acid catalysts, such as zirconium/titanium-based catalysts, offers a recyclable and more environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. mdpi.com These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. mdpi.com Zeolites have also been utilized as reusable catalysts in solvent-free microwave-assisted synthesis. tsijournals.com

Biocatalysts:

Enzymes, such as lipases, are highly selective and efficient biocatalysts that can be used for esterification and transesterification reactions under mild conditions. nih.gov Immobilized lipases offer the advantage of reusability, further enhancing their green credentials. nih.gov

Catalyst Optimization:

Research is ongoing to develop catalysts that can improve the efficiency of chlorination reactions. For instance, studies on the chlorination of methyl 2-methylbenzoate (B1238997) have investigated the use of various free radical initiators to optimize the reaction conditions. researchgate.net The development of new catalysts for methyl chloride synthesis has also been a focus of research. nih.gov

Process Intensification and Scalability Assessments for Industrial Application Potential

For the industrial production of this compound, process intensification and scalability are critical considerations. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. evergreensinochem.com

Continuous Flow Reactors:

Continuous flow reactors, including microreactors, offer significant advantages over traditional batch reactors. evergreensinochem.com They provide better heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety, especially for exothermic reactions like nitration and chlorination. evergreensinochem.comresearchgate.net The synthesis of methyl 2-(chlorosulfonyl)benzoate has been successfully demonstrated using a continuous-flow process, highlighting its potential for inhibiting side reactions. researchgate.net

Scalability Challenges:

Scaling up a synthetic process from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, managing heat transfer in large reactors, and handling large quantities of potentially hazardous materials. acs.org Thorough process safety assessments are crucial to identify and mitigate potential hazards associated with the large-scale production of chemicals like this compound. acs.org

The following table outlines key parameters for assessing the scalability of the synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Volume | Milliliters to Liters | Hundreds to Thousands of Liters |

| Heat Transfer | Surface area to volume ratio is high, efficient heat dissipation. | Surface area to volume ratio is low, requires specialized cooling systems. |

| Mixing | Generally efficient. | Can be challenging, requiring powerful agitators to ensure homogeneity. |

| Safety | Hazards are contained on a small scale. | Requires comprehensive safety protocols and engineered safety systems. |

| Cost of Reagents | High-purity, expensive reagents may be used. | Cost-effective, bulk raw materials are necessary. |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Chloro 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 2-chloro-5-methylbenzoate provides crucial information about the number, environment, and neighboring protons for each hydrogen atom in the molecule.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the chlorine atom, would likely appear as a doublet. The proton at position 4 (H-4), situated between the methyl group and a hydrogen atom, would be expected to show a doublet of doublets due to coupling with its two neighboring protons. The proton at position 3 (H-3), adjacent to the ester group, would also likely appear as a doublet.

The methyl group attached to the benzene ring at position 5 would produce a singlet in the upfield region of the spectrum, as it has no adjacent protons to couple with. Similarly, the methyl group of the ester functionality would also appear as a distinct singlet, typically at a slightly different chemical shift due to the influence of the adjacent oxygen atom.

A detailed analysis of the coupling constants (J-values) between the aromatic protons would further confirm their positions on the ring. For instance, the ortho-coupling between adjacent protons typically falls in the range of 7-9 Hz, while meta-coupling (between protons separated by one carbon atom) is significantly smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | d | J ≈ 2 Hz |

| H-4 | 7.2 - 7.4 | dd | J ≈ 8 Hz, 2 Hz |

| H-6 | 7.3 - 7.5 | d | J ≈ 8 Hz |

| -OCH₃ (ester) | 3.8 - 4.0 | s | - |

| -CH₃ (ring) | 2.3 - 2.5 | s | - |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the ester group will appear at the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom bearing the chlorine (C-2) and the carbon attached to the ester group (C-1) will have their chemical shifts influenced by these electron-withdrawing groups. The carbon with the methyl group (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) will show distinct signals based on their substitution pattern.

The methyl carbon of the ester group will appear around 50-55 ppm, while the methyl carbon attached to the aromatic ring will be found further upfield, typically between 20-25 ppm.

Proton-decoupled ¹³C NMR will show each unique carbon as a singlet. However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group), further confirming the assignments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (from DEPT) |

| C=O (ester) | 165 - 170 | C |

| C-1 | 130 - 135 | C |

| C-2 | 132 - 137 | C |

| C-3 | 128 - 133 | CH |

| C-4 | 130 - 135 | CH |

| C-5 | 138 - 143 | C |

| C-6 | 125 - 130 | CH |

| -OCH₃ (ester) | 52 - 57 | CH₃ |

| -CH₃ (ring) | 20 - 25 | CH₃ |

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would confirm the connectivity of the aromatic protons. For example, a cross-peak would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the H-3 signal and the C-3 signal, between H-4 and C-4, and between H-6 and C-6. It would also show correlations for the two methyl groups, linking the proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton signal of the ester methyl group would show a correlation to the carbonyl carbon of the ester. The protons of the ring methyl group would show correlations to C-4, C-5, and C-6. The aromatic protons would also show multiple correlations to neighboring and more distant carbons, providing a comprehensive map of the carbon skeleton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group will likely appear as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (ester) | 1250 - 1300 & 1000 - 1100 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: The data in this table is predicted and may vary from experimental values.

Raman Spectroscopy: Complementary Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are also visible in Raman spectra, they are typically weaker than in FT-IR. Conversely, C=C stretching vibrations of the aromatic ring and other non-polar bonds often produce strong signals in Raman spectra.

The symmetric stretching of the benzene ring is expected to be a particularly strong feature in the Raman spectrum. The C-Cl bond, being polarizable, should also give a discernible Raman signal. The combination of FT-IR and Raman data provides a more complete vibrational fingerprint of the molecule, aiding in its unambiguous identification.

Table 4: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (ester) | 1720 - 1740 | Weak to Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Note: The data in this table is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis. The presence of a chlorine atom is a key feature, as it results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to M and M+2 peaks for chlorine-containing fragments.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process results in the formation of a positively charged molecular ion (M⁺•) and extensive fragmentation, which provides a detailed "fingerprint" of the molecule.

The molecular ion of this compound (C₉H₉ClO₂) would be detected as a pair of peaks at m/z 184 and m/z 186, corresponding to the ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The base peak, or most abundant ion, is often a result of a stable fragment. docbrown.info The fragmentation pathways can be inferred from the analysis of similar benzoate (B1203000) esters and chlorinated aromatic compounds. docbrown.infonist.govdocbrown.info

Key expected fragmentation patterns include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

[M - 31]⁺: [C₈H₆ClO]⁺ at m/z 153/155.

Loss of the methyl ester group (•COOCH₃): This involves cleavage of the bond between the aromatic ring and the carbonyl group.

[M - 59]⁺: [C₇H₆Cl]⁺ at m/z 125/127.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond.

[M - 35]⁺ or [M - 37]⁺: [C₉H₉O₂]⁺ at m/z 149.

Formation of the tropylium (B1234903) ion: A common rearrangement in substituted toluenes can lead to the formation of a [C₇H₇]⁺ ion at m/z 91, although this may be less prominent depending on other fragmentation routes.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 184/186 | Molecular Ion | [C₉H₉ClO₂]⁺ | Confirms molecular weight. Expected 3:1 intensity ratio. |

| 153/155 | [M - OCH₃]⁺ | [C₈H₆ClO]⁺ | Loss of the methoxy group from the ester. |

| 125/127 | [M - COOCH₃]⁺ | [C₇H₆Cl]⁺ | Loss of the entire methyl carboxylate group. |

| 149 | [M - Cl]⁺ | [C₉H₉O₂]⁺ | Loss of the chlorine atom. No isotopic pattern. |

| 117 | [M - Cl - OCH₂]⁺ | [C₈H₆O]⁺ | Subsequent loss from the [M-Cl] fragment. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Possible rearrangement product. |

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte compared to EI. This results in minimal fragmentation and is highly effective for determining the molecular weight of a compound. In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions (typically protonated molecules) are released into the mass analyzer.

For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecular ion, [M+H]⁺. This would appear as an isotopic doublet at m/z 185 and 187. Depending on the solvent system and the presence of salts, adducts such as the sodium adduct [M+Na]⁺ (m/z 207/209) or the potassium adduct [M+K]⁺ (m/z 223/225) might also be observed. The primary advantage of ESI in this context is the unambiguous confirmation of the molecular mass with very little structural fragmentation.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, a single-crystal X-ray structure for this compound has not been reported in publicly available literature. However, if a suitable single crystal were analyzed, the technique would yield a wealth of structural data.

An analysis would precisely determine:

The geometry of the benzene ring.

The exact bond lengths of the C-Cl, C-C, C=O, and C-O bonds.

The bond angles within the molecule, defining its local geometry.

The torsional or dihedral angle between the plane of the aromatic ring and the plane of the methyl ester group. This would reveal if the ester group is coplanar with the ring or twisted out of the plane due to steric hindrance from the ortho-chlorine substituent.

Table 2: Expected Structural Parameters from Single-Crystal X-ray Diffraction of this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry group of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the fundamental packing symmetry. |

| Space Group | The specific symmetry of the unit cell. | Provides detailed symmetry information. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). | Defines the size and shape of the repeating unit. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C=O). | Confirms bonding and can indicate electronic effects. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-Cl). | Defines the molecule's geometry. |

| Torsion Angles (°) | Dihedral angles defining conformation (e.g., C-C-C=O). | Reveals the 3D shape and steric interactions. |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgplos.org By mapping properties onto this unique molecular surface, one can understand how molecules pack together in the solid state. researchgate.netnih.gov

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different types of intermolecular contacts. The primary interactions expected would be:

Hydrogen-Hydrogen (H···H) contacts: Typically the most abundant type of contact, representing van der Waals forces. iucr.org

Chlorine-Hydrogen (Cl···H) contacts: These weak hydrogen bonds are significant in the packing of chlorinated organic molecules. researchgate.net

Oxygen-Hydrogen (O···H) contacts: Interactions involving the ester oxygen atoms and hydrogen atoms on neighboring molecules. plos.org

Carbon-Hydrogen (C···H) contacts: Interactions involving the aromatic and methyl hydrogens. researchgate.net

These interactions are visualized on a 2D "fingerprint plot," where each point corresponds to a pair of distances (dₑ and dᵢ) from the surface to the nearest atom external and internal to the surface, respectively. plos.org The distribution and shape of the points on this plot provide a quantitative summary of the intermolecular environment. For example, sharp spikes on the plot often indicate strong hydrogen-bonding interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Analysis

Fluorescence spectroscopy is a complementary technique that measures the light emitted by a substance after it has absorbed light. Many aromatic esters exhibit fluorescence. A full analysis would involve measuring the excitation spectrum (which often resembles the absorption spectrum) and the emission spectrum. Key parameters such as the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime could be determined. This data provides insight into the electronic structure of the molecule and its excited states. Currently, no specific fluorescence data for this compound has been reported in the searched literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-chloro-5-nitrobenzoate |

| Methyl 5-chloro-2-methoxybenzoate |

| Methyl o-chlorobenzoate |

| Methyl o-methylbenzoate |

| 2-chloro-2-methylpropane |

| Methyl 2-hydroxybenzoate |

| Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate |

| methyl 4-hydroxybenzoate |

| 2-methylxanthen-9-one |

| Sodium Benzoate |

Electronic Transitions and Chromophore Behavior

The electronic absorption spectrum of this compound is primarily determined by the benzoyl chromophore, which is the benzene ring substituted with a carbonyl group. The electronic transitions in such systems are typically π → π* transitions, originating from the delocalized π-electron system of the aromatic ring. The presence of substituents—a chloro group at the ortho position and a methyl group at the meta position relative to the ester functionality—modifies the energy levels of the molecular orbitals and, consequently, the absorption characteristics of the parent methyl benzoate molecule.

The primary π → π* transitions in benzene derivatives typically occur in the UV region. For methyl benzoate itself, these transitions are observed around 200-280 nm. The substitution pattern on this compound is expected to cause shifts in these bands. The chloro substituent can cause a bathochromic (red) or hypsochromic (blue) shift depending on the interplay of its inductive and resonance effects, while the methyl group typically induces a small bathochromic shift.

Table 1: Representative Electronic Transition Data for Substituted Benzoates

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Methyl benzoate | Ethanol | ~228 | ~12,000 | π → π |

| Methyl p-aminobenzoate | Ethanol | ~296 | ~20,000 | π → π / ICT |

| Methyl p-hydroxybenzoate | Ethanol | ~255 | ~15,000 | π → π |

| This compound (Predicted) | Ethanol | ~230-240 | ~10,000-15,000 | π → π |

Note: The data for this compound is a predicted range based on the effects of similar substituents on a benzoate chromophore, as specific experimental data was not found in the reviewed literature.

Spectral Changes in Interaction Studies with Biomolecules

The interaction of small molecules like this compound with biomolecules, such as proteins and nucleic acids, can be effectively studied using spectroscopic techniques. Bovine serum albumin (BSA) is a commonly used model protein for such studies due to its structural similarity to human serum albumin (HSA) and its intrinsic fluorescence, primarily due to tryptophan residues. nih.govmdpi.com

When a small molecule binds to a protein, changes in the absorption and fluorescence spectra of either the molecule or the protein can be observed. These changes provide valuable information about the binding mechanism, binding constants, and the microenvironment of the binding site. nih.govmdpi.comnih.govtsijournals.comresearchgate.net

Fluorescence Quenching Studies

A key method to study these interactions is fluorescence quenching. The intrinsic fluorescence of BSA can be quenched upon the binding of a small molecule. This quenching can be dynamic (collisional) or static (formation of a ground-state complex). The mechanism can be distinguished by analyzing the fluorescence lifetimes and the temperature dependence of the quenching constants. nih.gov In static quenching, the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher. nih.gov

For analogous methyl benzoate derivatives, studies have shown that they can bind to BSA and cause a static quenching of its fluorescence. nih.gov The analysis of the fluorescence quenching data using the Stern-Volmer equation allows for the determination of the quenching constant.

Absorption and Conformational Changes

Binding can also lead to changes in the UV-Vis absorption spectrum of the protein and the small molecule. Furthermore, techniques like synchronous fluorescence and circular dichroism (CD) can reveal conformational changes in the protein upon binding. tsijournals.com

While specific studies on the interaction of this compound with biomolecules are not prevalent in the literature, the well-established methodologies used for similar compounds provide a clear framework for how such investigations would be conducted and what insights they would yield. The binding affinity and the nature of the interaction would be influenced by the hydrophobic and electronic character of the chloro and methyl substituents.

Table 2: Representative Data from a Spectroscopic Study of a Methyl Benzoate Derivative Interacting with Bovine Serum Albumin (BSA)

| Parameter | Value | Method |

| Binding Constant (K_a) | ~10⁴ M⁻¹ | Fluorescence Quenching |

| Number of Binding Sites (n) | ~1 | Fluorescence Quenching |

| Quenching Mechanism | Static | Time-Resolved Fluorescence |

| ΔG° (Gibbs Free Energy) | Negative | van't Hoff Equation |

| ΔH° (Enthalpy Change) | Negative | van't Hoff Equation |

| ΔS° (Entropy Change) | Positive | van't Hoff Equation |

| Dominant Intermolecular Forces | Hydrogen Bonding & van der Waals | Thermodynamic Analysis |

Note: This table presents typical data obtained from studies on analogous methyl benzoate derivatives interacting with BSA and serves as an illustrative example. nih.govmdpi.com The negative Gibbs free energy indicates a spontaneous binding process, while the signs of enthalpy and entropy changes suggest the nature of the forces driving the interaction. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 5 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl 2-chloro-5-methylbenzoate at the atomic level. These methods provide a quantum mechanical description of the electrons and nuclei, which dictates the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the steric and electronic effects of the chloro and methyl substituents on the benzoate (B1203000) ring.

The optimization process minimizes the total energy of the molecule, providing its ground-state energy. This energy value is essential for calculating other thermodynamic properties and for comparing the relative stabilities of different conformers or isomers. While specific DFT studies on this compound are not abundant in the literature, the principles of DFT are widely applied to similar substituted benzenes, providing a reliable framework for its theoretical investigation. nih.govnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on typical DFT calculations for similar compounds)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-CH3 Bond Length | ~1.44 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-C-C (ring) Bond Angle | ~118 - 121° |

| Cl-C-C Bond Angle | ~119° |

| O=C-O Bond Angle | ~124° |

Note: These are typical values and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the chloro and ester groups and the electron-donating nature of the methyl group will influence the energies of the HOMO and LUMO.

Computational analysis can map the electron density distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoates

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Methyl Benzoate | -6.5 | -1.5 | 5.0 |

| Methyl 2-chlorobenzoate (B514982) | -6.7 | -1.8 | 4.9 |

| Methyl 4-methylbenzoate | -6.2 | -1.4 | 4.8 |

| This compound (Estimated) | ~ -6.6 | ~ -1.7 | ~ 4.9 |

Note: The values for this compound are estimations based on the effects of the substituents and require specific calculations for confirmation.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of how this compound behaves over time, particularly in a solution. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational changes and intermolecular interactions. uq.edu.au

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the orientation of the ester group relative to the benzene (B151609) ring, can be influenced by the surrounding solvent molecules. MD simulations can explore the potential energy surface of the molecule in different solvents, revealing the most stable conformations and the energy barriers between them. Solvents with different polarities can stabilize different conformers through dipole-dipole interactions or hydrogen bonding (if applicable). For instance, polar solvents might favor more polar conformations of the solute molecule.

Intermolecular Interactions in Solution Phase

In a solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the benzene rings. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its solubility and boiling point. chegg.com For example, the chlorine and oxygen atoms in this compound can act as sites for electrostatic interactions with polar solvent molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

Transition State Characterization and Reaction Pathway Determination

The generally accepted mechanism for Fischer-Speier esterification proceeds through a series of key steps, each with a corresponding transition state. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, typically sulfuric acid. This initial step enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product. jbcpm.comresearchgate.netmasterorganicchemistry.com

Computational studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the intricacies of such reaction pathways for related molecules. For instance, a DFT study on the direct esterification of p-nitrobenzoic acid with n-butanol highlighted the role of activating agents in reducing the energy barriers of the transition states. researchgate.net Such studies calculate the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

A critical aspect of these computational investigations is the characterization of the transition state. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. The table below illustrates a hypothetical transition state structure for the nucleophilic attack of methanol (B129727) on the protonated 2-chloro-5-methylbenzoic acid, which would be a key step in the synthesis of this compound. The bond lengths and angles would be determined through computational geometry optimization.

| Feature | Description |

| Reactants | Protonated 2-chloro-5-methylbenzoic acid, Methanol |

| Transition State | A structure where the C-O bond between the carbonyl carbon and the methanol oxygen is partially formed. The geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral. |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis corresponds to the motion along the reaction coordinate, confirming it as a true transition state. |

| Products of this step | Tetrahedral intermediate |

This is a hypothetical representation based on the general mechanism of Fischer esterification.

Free Energy Profiles of Key Synthetic Steps

The feasibility and rate of a chemical reaction are governed by its free energy profile. For the synthesis of this compound via Fischer esterification, a free energy profile would map the changes in Gibbs free energy as the reaction progresses from reactants to products through various intermediates and transition states. While a specific free energy profile for the synthesis of this compound has not been published, studies on similar reactions provide a general understanding.

Computational chemistry allows for the calculation of the free energies of all species involved in the reaction, including short-lived intermediates and high-energy transition states. These calculations can be used to construct a detailed free energy diagram. For example, a theoretical study on the gas-phase acidity of substituted benzoic acids using DFT has shown how substituents affect the thermodynamics of reactions involving the carboxyl group. mdpi.com

The following table presents a hypothetical free energy profile for the key steps in the acid-catalyzed esterification of 2-chloro-5-methylbenzoic acid with methanol. The values are illustrative and would need to be determined by specific quantum chemical calculations.

| Reaction Step | Description | Hypothetical ΔG (kcal/mol) |

| 1. Protonation | Protonation of the carbonyl oxygen of 2-chloro-5-methylbenzoic acid. | -5 to -10 |

| 2. Nucleophilic Attack | Attack of methanol on the protonated carbonyl carbon to form a tetrahedral intermediate. | +15 to +20 (Activation Energy) |

| 3. Proton Transfer | Transfer of a proton from the oxonium ion to a hydroxyl group. | ~0 |

| 4. Water Elimination | Elimination of a water molecule to form a protonated ester. | +10 to +15 (Activation Energy) |

| 5. Deprotonation | Deprotonation of the carbonyl oxygen to yield the final ester and regenerate the catalyst. | -10 to -15 |

These values are illustrative and based on general knowledge of Fischer esterification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as antimicrobial, antifungal, or cytotoxic effects. However, no specific QSAR studies focused on this compound were found in the reviewed literature.

The general approach to QSAR modeling involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques. mdpi.com

Descriptor Calculation and Statistical Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a molecule like this compound, these descriptors would quantify its size, shape, electronic properties, and lipophilicity.

Examples of descriptors that could be calculated for this compound and related compounds are presented in the table below.

| Descriptor Class | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic molecular properties. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describe the branching and connectivity of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relate to the size and shape of the molecule, which can influence receptor binding. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Describe the electronic properties and reactivity of the molecule. nih.gov |

| Physicochemical | LogP (octanol-water partition coefficient) | A measure of the lipophilicity of the molecule, which affects its absorption and distribution. |

Once the descriptors are calculated for a series of compounds, a statistical model is developed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). mdpi.comnih.gov The goal is to find a statistically significant equation that can predict the biological activity of new compounds based on their calculated descriptors.

For instance, a study on the cytotoxicity of benzothiazole (B30560) derivatives used K-means clustering and PLS regression to develop QSAR models, highlighting the importance of physicochemical descriptors in influencing biological activity. researchgate.net

Predictive Modeling for Target-Specific Interactions

Predictive modeling for target-specific interactions aims to identify the potential protein targets with which a small molecule like this compound might interact. This is a crucial step in drug discovery and toxicology, as it can help to elucidate the mechanism of action and predict potential off-target effects. frontiersin.org

Computational methods for target prediction can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule to a database of compounds with known targets.

Structure-based methods , such as molecular docking, require the three-dimensional structure of the potential protein target. The small molecule is then "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity. jbcpm.com

While no specific predictive models for target interactions of this compound have been reported, the general workflow for such an investigation would involve:

Virtual Screening: The molecule would be screened against a library of known protein targets using computational tools.

Molecular Docking: For high-ranking potential targets, detailed molecular docking studies would be performed to predict the binding mode and affinity.

Molecular Dynamics Simulations: To further investigate the stability of the predicted protein-ligand complex, molecular dynamics simulations can be carried out. pensoft.net

The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Description | Example Value |

| Binding Affinity | The predicted free energy of binding (in kcal/mol). A more negative value indicates a stronger interaction. | -7.5 kcal/mol |

| Interacting Residues | The amino acid residues in the protein's binding site that form interactions with the ligand. | Tyr23, Phe45, Leu89 |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Hydrophobic interactions with the benzene ring, a hydrogen bond with the carbonyl oxygen. |

These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic parameters of a molecule with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: First-principles calculations of NMR chemical shifts can be performed using methods like Density Functional Theory (DFT). psi-k.netacs.org These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C) in the molecule. The calculated shifts can then be compared with experimental data to confirm the structure of the compound. The accuracy of the predicted shifts depends on the level of theory and the basis set used in the calculation.

The table below shows a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 165.8 | 166.2 |

| Aromatic C-Cl | 132.5 | 133.0 |

| Aromatic C-CH₃ | 138.1 | 138.5 |

| Aromatic C-H | 129.7 | 130.1 |

| Aromatic C-H | 131.2 | 131.6 |

| Aromatic C-COOCH₃ | 130.4 | 130.8 |

| Methyl (Ar-CH₃) | 20.9 | 21.3 |

| Methyl (O-CH₃) | 52.3 | 52.7 |

These are hypothetical values. Experimental values for similar compounds can be found in chemical databases. libretexts.orghmdb.cachegg.com

IR and Raman Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other effects not fully captured by the theoretical model.

A computational study on methyl 2,5-dichlorobenzoate (B1240473) using DFT demonstrated good agreement between the calculated and experimental vibrational frequencies. nih.gov A similar approach could be applied to this compound to aid in the assignment of its experimental IR and Raman spectra.

Reactivity Profiles and Derivatization Chemistry of Methyl 2 Chloro 5 Methylbenzoate

Reactivity at the Ester Functional Group

The ester group is a primary site for nucleophilic acyl substitution, enabling a variety of transformations.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid, under either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide (B78521).

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-chloro-5-methylbenzoic acid |

| Transesterification | R'OH, H⁺ or base | 2-chloro-5-methylbenzoate (R' alkyl group) |

The ester functional group can be reduced to a primary alcohol, (2-chloro-5-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. doubtnut.comyoutube.comdoubtnut.com Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters. doubtnut.com

Table 2: Reduction of Ester to Alcohol

| Reagent | Product |

| LiAlH₄ | (2-chloro-5-methylphenyl)methanol |

Amidation of methyl 2-chloro-5-methylbenzoate can be achieved by reacting it with ammonia or a primary or secondary amine. This reaction often requires heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net The direct conversion of esters to amides can be challenging and may necessitate the use of specialized reagents or catalysts to facilitate the reaction. researchgate.net

Table 3: Amidation Reaction

| Reagents | Product |

| R'R''NH | N,N-R',R''-2-chloro-5-methylbenzamide |

Electrophilic Aromatic Substitution (EAS) on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the chloro, methyl, and ester groups—influence the position of the incoming electrophile.

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions.

-Cl (Chloro group): Ortho, para-directing and deactivating.

-CH₃ (Methyl group): Ortho, para-directing and activating.

-COOCH₃ (Ester group): Meta-directing and deactivating. ma.edursc.orgchegg.com

In the case of this compound, the chloro and methyl groups are ortho and para to each other, and their directing effects will either reinforce or compete with each other and with the meta-directing ester group. The nitration of methyl benzoate, for example, is regioselective and primarily yields the meta-substituted product due to the deactivating nature of the ester group. ma.edursc.orgchegg.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.edursc.org

Halogenation: The introduction of another halogen atom onto the benzene ring can be achieved through electrophilic halogenation. libretexts.org This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, to activate the halogen. libretexts.orgmasterorganicchemistry.com The position of substitution will be governed by the combined directing effects of the existing groups.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The ester group directs the incoming sulfonic acid group to the meta position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chloride acts as a leaving group. The reactivity of the aromatic ring towards nucleophilic attack is influenced by the electronic properties of its substituents. The methyl ester group (-COOCH₃) at the para position to the chlorine atom is moderately electron-withdrawing, which helps to stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. Conversely, the methyl group (-CH₃) at the meta position is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack.

The general mechanism for the SNAr reaction of this compound involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions relative to the point of attack, with the ester group providing additional stabilization. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed in SNAr reactions with this compound to introduce diverse functionalities. These include:

Alkoxides and Phenoxides: Reaction with sodium methoxide or other alkoxides would yield the corresponding methyl 2-alkoxy-5-methylbenzoate. Similarly, phenoxides can be used to introduce aryloxy groups.

Amines: Primary and secondary amines can displace the chloride to form N-substituted 2-amino-5-methylbenzoates. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Thiols: Thiolates can be used to introduce thioether linkages, which are valuable in medicinal chemistry for their ability to form strong interactions with biological targets.

The conditions for these reactions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a base is often required to facilitate the reaction.

Transition-Metal Catalyzed Cross-Coupling Reactions

The chlorine substituent on this compound makes it a suitable substrate for various transition-metal catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.org Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled their efficient use in Suzuki-Miyaura reactions. researchgate.net

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a biaryl compound, a common structural motif in pharmaceuticals and materials science.

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the coupling with aryl chlorides. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often effective.

Other Palladium and Copper-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other important cross-coupling reactions: